molecular formula C14H18O3 B1325251 7-(3-Methylphenyl)-7-oxoheptanoic acid CAS No. 898765-39-4

7-(3-Methylphenyl)-7-oxoheptanoic acid

Cat. No. B1325251
M. Wt: 234.29 g/mol
InChI Key: SLFHIHVSMDFRPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include the compound’s reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-(3-Methylphenyl)-7-oxoheptanoic acid has been utilized in various synthesis processes. A notable example includes its use in the preparation of methyl 7-oxoheptanoate, an intermediate for prostaglandin synthesis. This compound has been synthesized through various methods, including from cycloheptanone and E-caprolactone (Ballini & Petrini, 1984).
  • Another study highlights the monitoring of the conversion of cycloheptanone to methyl 7-oxoheptanoate by gas chromatography, indicating the importance of this compound in chemical analysis and synthesis (Wakharkar et al., 1994).

Applications in Organic Synthesis

  • 7-(3-Methylphenyl)-7-oxoheptanoic acid derivatives are used as intermediates in the synthesis of various compounds. For example, its derivatives have been used in the synthesis of combretastatin, which exhibits antiproliferative activity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
  • The compound has also been involved in the synthesis of steroid intermediates. The 7-aryl-3-methyl-4,7-dioxoheptanoic acids, related to 7-(3-Methylphenyl)-7-oxoheptanoic acid, have been synthesized as steroid precursors (Kapoor & Mehta, 1973).

In Biochemical Research

  • In biochemical research, derivatives of 7-(3-Methylphenyl)-7-oxoheptanoic acid have been synthesized and evaluated for their biological activities. For instance, studies have focused on 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid derivatives, examining their potential as antifolates (Borrell et al., 1998).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information on how to handle and store the compound safely .

Future Directions

This involves discussing potential future research directions. It may include potential applications of the compound, areas where further study is needed, and hypotheses for future experiments .

properties

IUPAC Name

7-(3-methylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHIHVSMDFRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645286
Record name 7-(3-Methylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Methylphenyl)-7-oxoheptanoic acid

CAS RN

898765-39-4
Record name 3-Methyl-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Methylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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